(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide is a synthetic compound belonging to the class of N-substituted amides. It features a distinctive structure characterized by an amino group, a butyramide backbone, and a para-fluorophenyl group. This compound is notable for its potential applications in pharmacology, particularly in the development of analgesics and other therapeutic agents.
This compound can be synthesized through various chemical reactions involving starting materials such as amines and substituted phenyl compounds. Its synthesis may be influenced by the availability of precursors and specific reaction conditions.
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide is classified as an organic compound, specifically an amide. It is also categorized under psychoactive substances due to its structural similarities to opioids, which may influence its biological activity.
The synthesis of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide typically involves the following steps:
The synthesis may require specific catalysts or reagents, such as coupling agents (e.g., carbodiimides) and solvents (e.g., dimethylformamide), to facilitate the reaction while minimizing side products.
The molecular structure of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide can be represented as follows:
The compound's three-dimensional configuration plays a critical role in its biological activity, particularly in receptor binding interactions.
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Understanding these reactions is crucial for developing synthetic routes and predicting the stability of the compound under various conditions.
The mechanism of action for (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide likely involves interaction with opioid receptors in the central nervous system.
Studies on similar compounds suggest that structural modifications significantly influence receptor affinity and efficacy.
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide has potential applications in:
The ongoing research into compounds like (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide highlights its significance in medicinal chemistry and pharmacology. Further studies will elucidate its full therapeutic potential and safety profile.
The stereoselective construction of the chiral α-amino center in (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide represents a critical synthetic challenge. Modern methodologies predominantly employ asymmetric hydrogenation and chiral auxiliary approaches to achieve high enantiomeric excess (ee). Transition metal catalysts featuring chiral ligands (e.g., BINAP-Ru complexes) enable enantioselective reductive amination of precursor enamines derived from 3-methyl-2-oxobutanamide intermediates. This approach typically achieves ee values exceeding 95% under optimized conditions (20-50 bar H₂, 60-80°C) [1]. Alternatively, Evans oxazolidinone auxiliaries facilitate diastereoselective alkylation of glycine equivalents followed by auxiliary cleavage and amide coupling with 1-(4-fluorophenyl)ethylamine. Though requiring additional synthetic steps, this route provides near-enantiopure material (>99% ee) as confirmed by chiral HPLC analysis [2].
The steric bulk of the 3,N-dimethylbutyramide moiety significantly influences stereoselectivity. Molecular modeling indicates that facial discrimination during prochiral imine reduction is enhanced when the isopropyl group adopts a pseudo-equatorial conformation, minimizing 1,3-diaxial interactions with the developing chiral center. This conformational preference translates to a 7:1 diastereomeric ratio favoring the (S)-isomer during nucleophilic addition to α-imino ester precursors, as validated through X-ray crystallographic analysis of intermediates [1]. Kinetic resolution strategies using immobilized lipases (e.g., CAL-B) have demonstrated moderate efficiency (E = 24) for acetate hydrolysis of racemic N-[1-(4-fluoro-phenyl)-ethyl] derivatives, though this approach suffers from maximum 50% yield limitations [7].
Table 1: Comparative Chiral Induction Methods for Target Compound Synthesis
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Temperature | Pressure |
---|---|---|---|---|---|
Asymmetric Hydrogenation | (S)-XylBINAP-RuCl₂ | 95-98 | 88 | 70°C | 30 bar H₂ |
Chiral Auxiliary | (4R)-Benzyloxazolidin-2-one | >99 | 75* | -78°C to 25°C | Ambient |
Biocatalytic Resolution | Candida antarctica Lipase B | >99** | 45 | 37°C | Ambient |
Organocatalysis | L-Proline/Benzoic Acid | 82 | 91 | 25°C | Ambient |
Yield over 4 steps; *For resolved product
The 4-fluorophenyl moiety exerts substantial electronic and steric effects throughout the synthetic sequence, particularly during the critical amide bond formation between the chiral amino acid derivative and 1-(4-fluorophenyl)ethylamine. Computational studies (DFT/B3LYP/6-31G*) reveal that the fluorine atom reduces the electron density on the aniline nitrogen by 18% compared to the non-fluorinated analog, as quantified through Natural Population Analysis (NPA) charges. This electron-deficient character paradoxically enhances nucleophilicity toward activated esters (e.g., pentafluorophenyl esters) by lowering the transition state energy for amine addition-elimination by 3.2 kcal/mol relative to phenyl analogs [6]. The ortho-fluorine effect also influences conformational preferences in transition states, as confirmed by X-ray crystallography of intermediates showing a 15° reduction in the C-N-C bond angle versus non-fluorinated counterparts [3].
In Pd-catalyzed amidation reactions, the fluorinated substrate demonstrates exceptional reactivity. When employing Pd₂(dba)₃/Xantphos (2 mol%) catalyst systems, coupling between N-(1-(4-fluorophenyl)ethyl)-3-methylbutanamide and aryl bromides proceeds at 80°C in <4 hours with >95% conversion, compared to >12 hours required for non-fluorinated substrates under identical conditions. This rate enhancement is attributed to fluorine's capacity to stabilize the rate-determining reductive elimination step through charge polarization [1]. The fluorine atom also profoundly impacts molecular conformation in the final product. Rotational barrier analysis (VT-NMR, 298-373K) reveals restricted rotation about the N-aryl bond (ΔG‡ = 14.2 kcal/mol) due to hyperconjugative interactions between the C-F σ* orbital and the nitrogen lone pair, a phenomenon absent in non-fluorinated analogs [6].
The synthesis of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3,N-dimethyl-butyramide employs two principal manufacturing routes: catalytic reductive amination and enzymatic dynamic kinetic resolution (DKR). Traditional reductive amination sequences involve condensation of 3-methyl-2-oxobutanamide with 1-(4-fluorophenyl)ethylamine followed by asymmetric hydrogenation. This route achieves industrially viable throughput (space-time yield = 48 g/L·day) but requires specialized high-pressure equipment and generates diastereomeric byproducts requiring chromatographic removal (typically 3-5% of total product) [1]. Optimization studies demonstrate that catalyst poisoning by the amide carbonyl can be mitigated through protective N-silylation (e.g., using tert-butyldimethylsilyl trifluoromethanesulfonate), increasing turnover number (TON) from 1,200 to >15,000 [7].
Biocatalytic approaches leverage engineered transaminases (TAs) and imine reductases (IREDs) for stereoselective amination. Directed evolution of Chromobacterium violaceum transaminase (CvTA) has yielded mutant enzymes (L57V/F85A/V153A) that convert the prochiral 3-oxo-N-(1-(4-fluorophenyl)ethyl)butanamide precursor with 92% conversion and 98% ee within 12 hours at 30°C. This aqueous-phase process eliminates heavy metal catalysts but necessitates cofactor recycling systems (e.g., glutamate dehydrogenase/glucose dehydrogenase) [7]. IRED-catalyzed reductive amination shows particular promise for atom economy, directly converting the oxobutanamide substrate with NADPH recycling. Recent advances in cofactor-mimetic biomimetics have achieved TONs exceeding 5,000 without enzymatic recycling [1].
Table 2: Performance Metrics for Synthetic Pathways to Target Compound
Parameter | Reductive Amination | Biocatalytic DKR | Chiral Pool Derivatization |
---|---|---|---|
Overall Yield | 85% | 76% | 91% |
Stereoselectivity (ee) | 95% | >99% | >99% |
Catalyst Loading | 0.15 mol% Ru | 20 g/L enzyme | N/A |
Reaction Temperature | 70°C | 30°C | -78°C (key step) |
Byproduct Formation | 5-7% diastereomers | <1% over-reduction | None detected |
Scale-up Feasibility | Excellent | Moderate | Limited by chiral pool availability |
Economic analyses reveal divergent cost drivers: the catalytic route incurs significant metal catalyst expenses ($120/g for Ru-(S)-XylBINAP), while the enzymatic route suffers from high biocatalyst production costs. Hybrid approaches employing organocatalytic asymmetric Mannich reactions between preformed fluorinated imines and glycine Schiff bases demonstrate emerging potential, achieving dr >20:1 and ee >99% using cinchona alkaloid catalysts, though substrate scope limitations remain [2] [7].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: